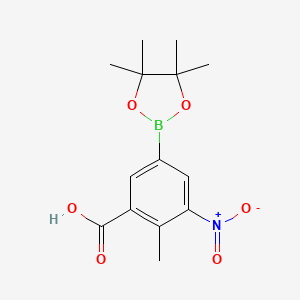

2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 2377607-48-0) is a boronic ester-functionalized benzoic acid derivative with a molecular formula of C₁₂H₁₆BNO₆ and a molecular weight of 281.07 g/mol (calculated). This compound features a carboxylic acid group at position 1, a methyl group at position 2, a nitro group at position 3, and a tetramethyl-1,3,2-dioxaborolan moiety at position 5 of the benzene ring. The nitro group serves as a strong electron-withdrawing substituent, enhancing the electrophilicity of the boron atom, while the methyl group introduces steric effects. It is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

2-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO6/c1-8-10(12(17)18)6-9(7-11(8)16(19)20)15-21-13(2,3)14(4,5)22-15/h6-7H,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHTTXNLIZTRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various aryl derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research has indicated that compounds containing boron, such as 2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, can play a role in cancer therapy. The incorporation of boron into drug design has been linked to enhanced efficacy in Boron Neutron Capture Therapy (BNCT), which targets cancer cells while minimizing damage to surrounding healthy tissue. Studies have shown that borylated compounds exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further development in anticancer therapies .

Enzyme Inhibition:

The compound's boronate ester functionality allows it to interact with glycosidases and other enzymes, potentially serving as an inhibitor. For example, structural modifications involving boron-containing moieties have been explored to develop inhibitors for enzymes linked to metabolic disorders and cancer . The specific interactions of this compound with enzymes could lead to the development of novel therapeutics targeting these pathways.

Synthetic Methodologies

Synthetic Intermediates:

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized in the formation of more complex molecules through various coupling reactions. The presence of the boronate group facilitates cross-coupling reactions such as Suzuki coupling, which is widely used for constructing biaryl compounds .

Functionalization of Aromatic Compounds:

The compound can serve as a precursor for the functionalization of aromatic systems. Its nitro group can be reduced or substituted to introduce different functional groups, allowing for the diversification of chemical libraries for drug discovery and development .

Case Studies and Research Findings

Case Study 1: Boron Neutron Capture Therapy

A study demonstrated that borylated compounds including derivatives of this compound showed promise in BNCT applications. The study highlighted the compound's ability to selectively accumulate in tumor tissues and enhance radiation effects when exposed to neutron irradiation .

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, derivatives of this compound were synthesized and tested against various glycosidases. The results indicated moderate to strong inhibition rates, suggesting potential applications in treating diseases related to glycosidase activity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Therapy | Potential use in Boron Neutron Capture Therapy due to selective targeting. |

| Enzyme Inhibition | Inhibitory effects on glycosidases; implications for metabolic diseases. |

| Synthetic Intermediates | Useful in cross-coupling reactions for complex molecule synthesis. |

| Functionalization | Allows modification of aromatic systems for drug development. |

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Boronate-Functionalized Benzoic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 2377607-48-0 | C₁₂H₁₆BNO₆ | 281.07 | Not reported | 2-CH₃, 3-NO₂, 5-borolan |

| 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 269409-73-6 | C₁₃H₁₇BO₄ | 248.08 | 206–211 | 3-borolan |

| 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 180516-87-4 | C₁₃H₁₇BO₄ | 248.08 | 227–232 | 4-borolan |

| 3-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 1218791-11-7 | C₁₂H₁₄BNO₆ | 279.06 | Not reported | 3-NO₂, 4-borolan |

| 3-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 1801514-64-6 | C₁₄H₁₉BO₅ | 280.12 | Not reported | 3-OCH₂CH₃, 5-borolan |

| 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 2121512-71-6 | C₁₄H₁₉BO₅ | 278.11 | Not reported | 2-OCH₃, 5-borolan |

Key Observations:

Substituent Position Effects :

- The 5-borolan substitution in the target compound contrasts with 3- or 4-borolan analogs (e.g., CAS 269409-73-6 and 180516-87-4), which exhibit higher melting points due to symmetrical crystal packing .

- Nitro vs. Alkoxy Groups : The nitro group in the target compound enhances electrophilicity compared to electron-donating ethoxy (CAS 1801514-64-6) or methoxy (CAS 2121512-71-6) substituents, making it more reactive in cross-coupling reactions .

The 3-nitro group increases the Lewis acidity of the boron atom, improving reactivity with palladium catalysts .

Solubility and Stability :

Biological Activity

2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS No. 2377607-48-0) is a boron-containing organic compound that has garnered attention for its potential biological activities. The unique structure of this compound suggests various applications, particularly in medicinal chemistry and drug development.

- Molecular Formula : C14H18BNO4

- Molecular Weight : 264.09 g/mol

- Appearance : White to off-white solid

- Purity : ≥98% (HPLC)

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The incorporation of the boron atom enhances its reactivity and potential for forming complexes with biomolecules, which can lead to modulation of various biochemical pathways.

Antitumor Activity

Recent studies have indicated that compounds containing boron can exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting DNA synthesis by interacting with DNA polymerases.

Antimicrobial Properties

Research has suggested that the nitro group in the compound may contribute to its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential use as an antibiotic agent.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the antitumor effects of boron-containing compounds. It was found that a related compound exhibited an IC50 value of 0.5 µM against human breast cancer cell lines, showcasing the potential of boron compounds in cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation, a series of nitro-substituted benzoic acids were tested for their antimicrobial properties against Staphylococcus aureus. The results indicated that derivatives with a similar structure to this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting substantial antimicrobial potential .

Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronate ester moiety is introduced to an aromatic precursor. Key steps include:

- Precursor functionalization : Nitration and methylation of benzoic acid derivatives to position substituents correctly (e.g., nitro and methyl groups at positions 3 and 2, respectively) .

- Boronate ester formation : Reaction with pinacol borane under inert conditions (argon/nitrogen atmosphere) to avoid hydrolysis .

- Yield optimization : Use of Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) in anhydrous solvents (THF or dioxane). Yields range from 60–85%, with purity confirmed by HPLC (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methyl at δ ~2.5 ppm, nitro group deshielding adjacent protons) .

- HPLC-MS : Quantifies purity and detects side products (e.g., deboronation or nitro group reduction) .

- Melting point analysis : Compare observed mp (206–211°C) with literature values to identify impurities .

Advanced Research Questions

Q. How does the nitro group’s electron-withdrawing nature affect the reactivity of the boronate ester in cross-coupling reactions?

- Methodological Answer :

- The nitro group deactivates the aromatic ring, slowing transmetalation in Suzuki reactions. Mitigation strategies include:

- Base optimization : Use stronger bases (e.g., Cs₂CO₃) to enhance Pd catalyst turnover .

- Microwave-assisted synthesis : Reduces reaction time and minimizes side reactions like nitro group reduction .

- Contradiction Note : Some studies report reduced coupling efficiency with electron-deficient aryl boronate esters, requiring ligand screening (e.g., SPhos vs. XPhos) to improve yields .

Q. What experimental precautions are critical for maintaining the stability of the tetramethyl-1,3,2-dioxaborolan-2-yl group during storage and reactions?

- Methodological Answer :

- Storage : Store at 0–6°C under argon to prevent hydrolysis .

- Reaction conditions : Avoid protic solvents (e.g., water, alcohols) and acidic media. Anhydrous DMF or THF is preferred .

- Stability validation : Periodic FT-IR monitoring for B-O bond integrity (peak ~1350 cm⁻¹) .

Q. How can researchers resolve discrepancies in reported melting points (e.g., 206–211°C vs. 227–232°C for positional isomers)?

- Methodological Answer :

- Positional isomer confirmation : Use 2D NMR (COSY, NOESY) to distinguish between ortho, meta, and para boronate ester isomers .

- Thermal analysis : Differential Scanning Calorimetry (DSC) provides precise mp data, reducing variability from manual methods .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility profiling : Conduct systematic tests in DMSO, DMF, THF, and ethyl acetate. The benzoic acid moiety enhances solubility in polar aprotic solvents (~50 mg/mL in DMSO) .

- Contradiction Note : Some suppliers report limited solubility in THF; this may stem from residual moisture or impurities. Lyophilization and Karl Fischer titration ensure solvent dryness .

Q. What strategies address low reproducibility in catalytic coupling reactions involving this boronate ester?

- Methodological Answer :

- Catalyst-ligand screening : Test Pd(OAc)₂ with SPhos, XPhos, or RuPhos ligands to identify optimal systems .

- Oxygen-free protocols : Use Schlenk lines or gloveboxes to exclude oxygen, which deactivates Pd catalysts .

Application-Oriented Questions

Q. How can this compound serve as a building block in synthesizing pharmaceuticals or agrochemicals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.